molecular formula C6H12K8N2O12P4 B12672747 Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate CAS No. 93983-09-6

Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate

Cat. No.: B12672747
CAS No.: 93983-09-6
M. Wt: 740.85 g/mol
InChI Key: FDKSVCVUJQLTGV-UHFFFAOYSA-F
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate: is a chemical compound with the molecular formula C6H20N2O12P4.8K and a molecular weight of 740.85. It is known for its unique structure, which includes multiple phosphonate groups, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions, and the final product is purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.

    Substitution: The phosphonate groups can participate in substitution reactions, where other functional groups replace the phosphonate groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is used as a chelating agent and a stabilizer for various metal ions. It is also employed in the synthesis of complex organic molecules .

Biology: The compound has applications in biological research, particularly in studying enzyme inhibition and protein interactions. Its ability to bind metal ions makes it useful in biochemical assays .

Medicine: In medicine, it is explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases. Its chelating properties are beneficial in removing excess metal ions from the body .

Industry: Industrially, the compound is used in water treatment processes to prevent scale formation and corrosion. It is also employed in the production of detergents and cleaning agents .

Mechanism of Action

The mechanism of action of Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions. The phosphonate groups bind to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and prevent the formation of metal ion-induced aggregates.

Comparison with Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Like Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, EDTA is a chelating agent used to bind metal ions.

    Nitrilotriacetic acid (NTA): Another chelating agent with similar applications in water treatment and industrial processes.

Uniqueness: this compound is unique due to its multiple phosphonate groups, which provide stronger and more stable chelation compared to other compounds like EDTA and NTA. This makes it particularly effective in applications requiring robust metal ion binding.

Properties

CAS No.

93983-09-6

Molecular Formula

C6H12K8N2O12P4

Molecular Weight

740.85 g/mol

IUPAC Name

octapotassium;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine

InChI

InChI=1S/C6H20N2O12P4.8K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8

InChI Key

FDKSVCVUJQLTGV-UHFFFAOYSA-F

Canonical SMILES

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.